7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Catalog No.
S675118
CAS No.
99358-09-5
M.F
C9H9NO4
M. Wt
195.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic ...

CAS Number

99358-09-5

Product Name

7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

IUPAC Name

6-amino-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

InChI

InChI=1S/C9H9NO4/c10-6-4-8-7(13-1-2-14-8)3-5(6)9(11)12/h3-4H,1-2,10H2,(H,11,12)

InChI Key

HYJPNUZJSIEYGD-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=C(C(=C2)N)C(=O)O

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)N)C(=O)O

Benzofuran Derivatives

Benzoxazepine Derivatives

1,2,4-Benzothiadiazine-1,1-dioxide Derivatives

2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD)

Chiral 2,3-dihydro-1,4 Benzodioxane Derivatives

Indole Derivatives

1,2,4-Triazolopyrimidines

7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a chemical compound characterized by its unique bicyclic structure, which consists of a benzodioxine ring fused with a carboxylic acid and an amino group. The molecular formula for this compound is C9H9NO4C_9H_9NO_4, and it has a molecular weight of approximately 195.17 g/mol. This compound is primarily utilized in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications .

  • Oxidation: The compound can be oxidized to form various derivatives, including quinones.
  • Reduction: The carboxylic acid group can be reduced to alcohols or other functional groups.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of N-substituted derivatives.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various alkylating agents for substitution reactions. The specific products formed depend on the reaction conditions and reagents used.

This compound exhibits a range of biological activities, primarily attributed to its structural features:

  • Pharmacological Properties: It has been noted for its α-adrenergic blocking, antipsychotic, anxiolytic, and hepatoprotective properties. These effects are mediated through interactions with specific molecular targets such as enzymes and receptors.
  • Cellular Effects: The compound influences cellular functions by modulating signaling pathways and gene expression. It has been shown to affect the activity of enzymes involved in metabolic processes, potentially altering their catalytic efficiency.
  • Therapeutic Potential: Due to its diverse activities, it is being investigated for potential applications in treating various conditions, including cancer and inflammatory diseases .

The synthesis of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid can be achieved through several methods:

  • Enzymatic Resolution: One common approach involves using 1,4-benzodioxane-2-carboxylic acid methyl ester as a substrate. This substrate undergoes enzymatic resolution using engineered lipases from Candida antarctica to yield the desired compound.
  • Cyclization Reactions: Another method includes the cyclization of catechol derivatives with appropriate amino and carboxylate precursors under controlled conditions, often employing catalysts to enhance yield and purity.

These methods highlight the compound's versatility as a building block in organic synthesis.

7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has several applications across different fields:

  • Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals due to its unique structural properties.
  • Biological Research: The compound is utilized in studying enzyme-substrate interactions and protein-ligand binding mechanisms.
  • Industrial

Research into the interactions of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with various biomolecules has revealed its potential to modulate enzyme activity and influence cell signaling pathways. These interactions are crucial for understanding its pharmacological effects and therapeutic applications. Studies have shown that the compound can bind to specific enzymes or receptors, leading to altered cellular responses that may be beneficial in treating diseases.

Several compounds share structural similarities with 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acidSimilar benzodioxine coreDifferent carboxylic acid position affects reactivity
2,3-Dihydro-1,4-benzodioxine-6-carboxylic acidLacks amino groupLess biological activity due to missing functional group
7-Hydroxy-2,3-dihydrobenzofuranSimilar ring structureExhibits different pharmacological properties

These compounds exhibit varying degrees of biological activity based on their structural differences. The presence of both an amino group and a carboxylic acid in 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid enhances its reactivity and interaction potential compared to others in this class.

XLogP3

1

Wikipedia

7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Dates

Last modified: 08-15-2023

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